2-(6-hydroxy-1-benzofuran-3-yl)acetohydrazide
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Overview
Description
2-(6-hydroxy-1-benzofuran-3-yl)acetohydrazide is a chemical compound that belongs to the benzofuran family. . This compound features a benzofuran ring with a hydroxy group at the 6th position and an acetohydrazide group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-hydroxy-1-benzofuran-3-yl)acetohydrazide typically involves the reaction of 6-hydroxy-1-benzofuran-3-yl acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-hydroxy-1-benzofuran-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acetohydrazide group can be reduced to form corresponding amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 2-(6-oxo-1-benzofuran-3-yl)acetohydrazide.
Reduction: Formation of 2-(6-hydroxy-1-benzofuran-3-yl)ethylamine.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
2-(6-hydroxy-1-benzofuran-3-yl)acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-hydroxy-1-benzofuran-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy group at the 6th position plays a crucial role in its biological activity, enabling it to form hydrogen bonds with target proteins. The acetohydrazide group can interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-2H-benzofuran-3-one: A structurally similar compound with a ketone group instead of an acetohydrazide group.
2-(6-hydroxy-1-benzofuran-3-yl)acetic acid: A precursor in the synthesis of 2-(6-hydroxy-1-benzofuran-3-yl)acetohydrazide.
Uniqueness
This compound is unique due to the presence of both a hydroxy group and an acetohydrazide group on the benzofuran ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
2422149-65-1 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
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